molecular formula C21H42O2 B3053272 Octadecyl propionate CAS No. 52663-48-6

Octadecyl propionate

Cat. No. B3053272
CAS RN: 52663-48-6
M. Wt: 326.6 g/mol
InChI Key: YTXCAJNHPVBVDJ-UHFFFAOYSA-N
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Description

Octadecyl propionate, also known as Octadecyl propanoate, is a chemical compound with the molecular formula C21H42O2 . It is a propionate-based phenolic antioxidant .


Synthesis Analysis

Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (ODHP) was extracted from the culture broth of soil isolate Alcaligenes faecalis MT332429 . The compound was then formulated into a nanosponge hydrogel for potential use in controlling skin fungal ailments .


Molecular Structure Analysis

The molecular formula of Octadecyl propionate is C21H42O2. It has an average mass of 326.557 Da and a mono-isotopic mass of 326.318481 Da .


Physical And Chemical Properties Analysis

Octadecyl propionate has a density of 0.9±0.1 g/cm3, a boiling point of 366.8±5.0 °C at 760 mmHg, and a flash point of 175.0±7.5 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 19 freely rotating bonds .

Scientific Research Applications

Antifungal Activity

ODHP was initially extracted from the culture broth of soil isolate Alcaligenes faecalis MT332429. It demonstrated promising antimycotic activity. Researchers have formulated ODHP-loaded β-cyclodextrin nanosponge (NS) hydrogel (HG) to control skin fungal ailments. The NS-HG formulation enhances the retention of ODHP on the skin, making it an effective antifungal agent against Candida albicans. In vivo studies showed increased survival rates, wound healing, and inhibition of inflammation .

Stability Enhancement

ODHP is significantly less volatile than simpler phenolic antioxidants like butylhydroxytoluene (BHT). Its stability properties make it valuable for various applications, especially where long-term stability is crucial .

Topical Drug Delivery

The NS-HG formulation serves as a potential carrier for enhanced and improved topical delivery of ODHP. Its higher permeability through rat skin compared to the control isoconazole 1% suggests efficient transdermal drug delivery .

Skin Healing and Collagen Deposition

In vivo analysis revealed that ODHP-NS-HG promotes wound contraction, wound gap healing, and inhibits inflammation. Histopathological examinations demonstrated improved healing and increased collagen deposition, making ODHP relevant in wound care .

Photostability

Stability and photodegradation studies confirmed that the NS-HG remained stable under tested conditions. This property is essential for formulations exposed to light or UV radiation .

Biotechnological Applications

This study represents pioneering research on the development of a formulation for ODHP produced naturally from soil bacteria. Its biotechnological potential extends beyond skin applications, warranting further investigation .

Mechanism of Action

Target of Action

Octadecyl propionate, also known as Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, is a hindered phenolic antioxidant . It is commonly used as a polymer stabilizer . The primary targets of this compound are polymers, particularly polyethylenes and polypropylene .

Mode of Action

The compound acts as an antioxidant, protecting the polymers from oxidative degradation . It does this by reacting with and neutralizing free radicals, which are highly reactive molecules that can cause damage to the polymer structure .

Biochemical Pathways

It is known that antioxidants like octadecyl propionate work by interrupting the oxidative chain reactions that lead to polymer degradation . By neutralizing free radicals, they prevent these radicals from reacting with and damaging the polymer molecules .

Pharmacokinetics

It is known that the compound is significantly less volatile than simpler phenolic antioxidants .

Result of Action

The primary result of Octadecyl propionate’s action is the stabilization of polymers, particularly polyethylenes and polypropylene . By acting as an antioxidant, it protects these materials from oxidative degradation, thereby extending their lifespan and improving their performance .

Action Environment

The efficacy and stability of Octadecyl propionate can be influenced by various environmental factors. For example, its antioxidant performance can be affected by the presence of other substances in the polymer matrix . Additionally, its stability and effectiveness can be influenced by the processing conditions of the polymer, such as the temperature and pressure .

properties

IUPAC Name

octadecyl propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-21(22)4-2/h3-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXCAJNHPVBVDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10335835
Record name Propanoic acid, octadecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10335835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octadecyl propionate

CAS RN

52663-48-6
Record name Propanoic acid, octadecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10335835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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